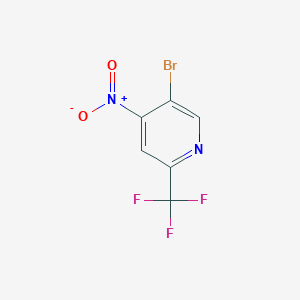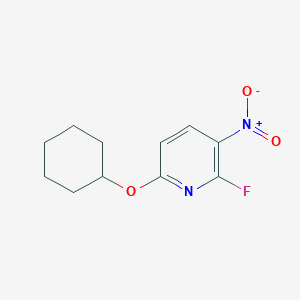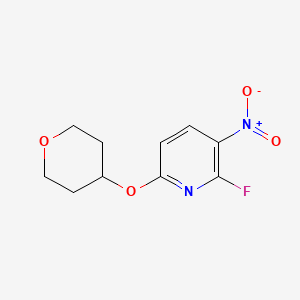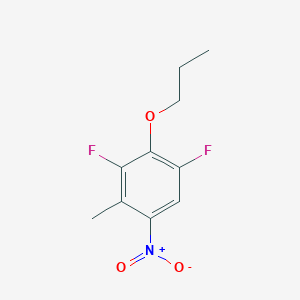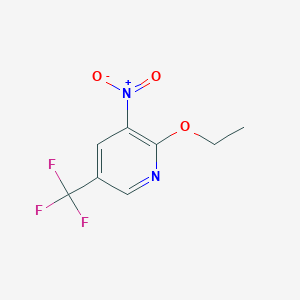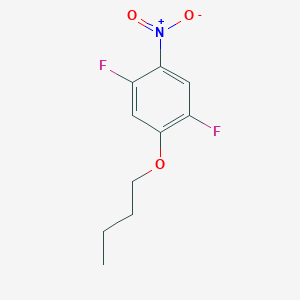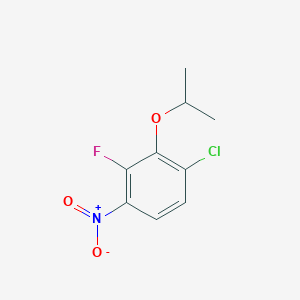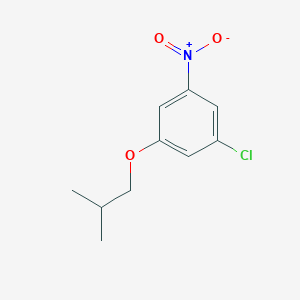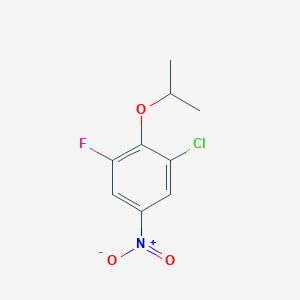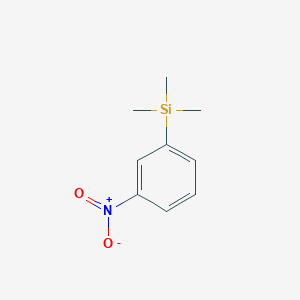
3-Nitro-1-(trimethylsilyl)benzol
Overview
Description
3-Nitro-1-(trimethylsilyl)benzol is a useful research compound. Its molecular formula is C9H13NO2Si and its molecular weight is 195.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Nitro-1-(trimethylsilyl)benzol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-1-(trimethylsilyl)benzol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Polysubstituted Benzenes : A study by Effenberger and Spiegler (1985) demonstrated the use of base-catalyzed carbodesilylation of aryltrimethylsilanes in reactions with aldehydes, ketones, and other compounds. This method is useful for synthesizing polysubstituted benzenes, offering an alternative to electrophilic substitution and the use of organometallic compounds (Effenberger & Spiegler, 1985).
Reactions with Carbonyl Compounds and Nitro Derivatives : Alberti et al. (1990) investigated the photoinduced reactions of aromatic and aliphatic carbonyl compounds with nitro derivatives and silanes. The study highlighted reactions involving triplet ketones and quinones (Alberti et al., 1990).
Synthesis of 2-(Trimethylsilyl)indoles : Research by Bartoli et al. (1991) focused on the reaction of nitrosoarenes and 1-(trimethylsilyl)vinylmagnesium bromide, useful for synthesizing 2-(trimethylsilyl)indoles by cyclisation of benzene derivatives (Bartoli et al., 1991).
Asymmetric Nitroaldol Reaction : Ooi et al. (2003) reported a catalytic asymmetric nitroaldol reaction of silyl nitronate with aldehydes, an important development in fluoride ion-catalyzed asymmetric carbon-carbon bond-forming reactions (Ooi et al., 2003).
Nitrosation Reactions : Birkofer and Franz (1971) studied the nitrosation of trimethylsilyl benzene derivatives, leading to the formation of nitrosobenzene derivatives. This work provided insights into the electrophilic ipso-substitution reactions (Birkofer & Franz, 1971).
Stabilization of Nitroacetylenes : Windler et al. (2012) discussed the stabilization of nitroacetylenes in the form of dicobalt hexacarbonyl complexes, highlighting their potential in high energy-density materials (Windler et al., 2012).
properties
IUPAC Name |
trimethyl-(3-nitrophenyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2Si/c1-13(2,3)9-6-4-5-8(7-9)10(11)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTSKHMNFXLYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1-(trimethylsilyl)benzol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

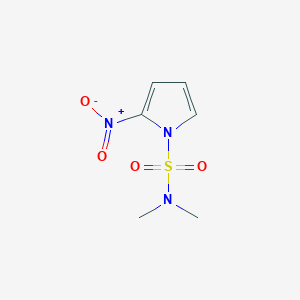
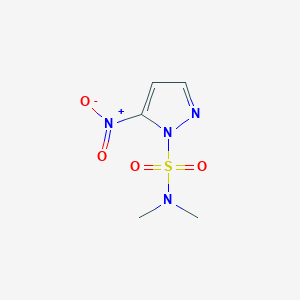
![[(2-Chloro-6-nitrophenyl)methyl]diethylamine](/img/structure/B8028429.png)
